Cyclopentane, 1,2,4-trimethyl-, trans,cis-
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Overview
Description
Cyclopentane, 1,2,4-trimethyl-, trans,cis- is an organic compound with the molecular formula C₈H₁₆. It is a derivative of cyclopentane, where three hydrogen atoms are replaced by methyl groups at positions 1, 2, and 4. This compound exists in different stereoisomeric forms due to the spatial arrangement of the methyl groups. The trans,cis- form indicates that the methyl groups at positions 1 and 2 are on opposite sides, while the methyl group at position 4 is on the same side as the methyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane, 1,2,4-trimethyl-, trans,cis- can be synthesized through various chemical reactions. One common method involves the cyclization of isoprene derivatives under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired stereoisomeric form is obtained .
Industrial Production Methods
In industrial settings, the production of cyclopentane, 1,2,4-trimethyl-, trans,cis- often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1,2,4-trimethyl-, trans,cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert cyclopentane, 1,2,4-trimethyl-, trans,cis- into more saturated hydrocarbons.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly used.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The major products are more saturated hydrocarbons.
Substitution: Halogenated derivatives of cyclopentane, 1,2,4-trimethyl-, trans,cis- are the primary products.
Scientific Research Applications
Cyclopentane, 1,2,4-trimethyl-, trans,cis- has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of cyclopentane, 1,2,4-trimethyl-, trans,cis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopentane, 1,2,4-trimethyl-, trans,cis- can be compared with other similar compounds, such as:
- Cyclopentane, 1,2,4-trimethyl-, cis,cis-
- Cyclopentane, 1,2,4-trimethyl-, trans,trans-
- Cyclohexane derivatives with similar substitution patterns
The uniqueness of cyclopentane, 1,2,4-trimethyl-, trans,cis- lies in its specific stereoisomeric form, which can influence its chemical reactivity and interactions with other molecules .
Biological Activity
Cyclopentane, 1,2,4-trimethyl-, trans,cis- (CAS Registry Number: 2613-72-1) is a cyclic hydrocarbon with the molecular formula C8H16 and a molecular weight of approximately 112.21 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
Chemical Structure and Properties
The structure of cyclopentane, 1,2,4-trimethyl-, trans,cis- can be represented as follows:
- Chemical Formula : C8H16
- IUPAC Name : (1α,2α,4α)-1,2,4-trimethylcyclopentane
- InChIKey : PNUFYSGVPVMNRN-RNLVFQAGSA-N
This compound features a unique arrangement of methyl groups on a cyclopentane ring, which may influence its biological interactions.
Antimicrobial Properties
Research has indicated that compounds structurally similar to cyclopentane derivatives exhibit significant antimicrobial activity. For instance, studies on terpenoids and other cyclic compounds have shown that they can inhibit the growth of various Gram-positive and Gram-negative bacteria. This suggests that cyclopentane derivatives might have similar properties due to their structural characteristics.
- Case Study : A study on soft coral extracts revealed that several compounds possess antimicrobial properties. Although specific data on cyclopentane itself is limited, the presence of similar cyclic structures in these extracts indicates a potential for antimicrobial activity .
Cytotoxic Activity
Cyclic hydrocarbons have been investigated for their cytotoxic effects against cancer cell lines. While direct studies on cyclopentane, 1,2,4-trimethyl-, trans,cis- are scarce, related compounds have demonstrated significant cytotoxicity.
- Research Findings : In a study involving norsteroids derived from natural sources, certain compounds exhibited cytotoxic activity against human cancer cell lines such as HL-60 and PC-3 with IC50 values indicating effective inhibition . This suggests that derivatives of cyclopentane may warrant further investigation for similar effects.
Summary of Biological Activities
Future Research Directions
Given the preliminary insights into the biological activities associated with cyclopentane derivatives:
- Isolation Studies : Further isolation and characterization of cyclopentane from natural sources could elucidate its specific bioactive properties.
- In Vitro Studies : Conducting in vitro assays to evaluate the antimicrobial and cytotoxic effects of cyclopentane would provide more definitive data.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the cyclopentane structure affect its biological activity could lead to the development of novel therapeutic agents.
Properties
CAS No. |
16883-48-0 |
---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(1R,2R)-1,2,4-trimethylcyclopentane |
InChI |
InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
PNUFYSGVPVMNRN-HTQZYQBOSA-N |
SMILES |
CC1CC(C(C1)C)C |
Isomeric SMILES |
C[C@@H]1CC(C[C@H]1C)C |
Canonical SMILES |
CC1CC(C(C1)C)C |
physical_description |
Liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Flammable |
Synonyms |
(1α,2β,4α)-1,2,4-Trimethyl-cyclopentane; 1-trans-2-cis-4-Trimethylcyclopentane; trans-1,2,cis-1,4-1,2,4-Trimethyl-cyclopentane; trans,cis-1,2,4-Trimethylcyclopentane |
Origin of Product |
United States |
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